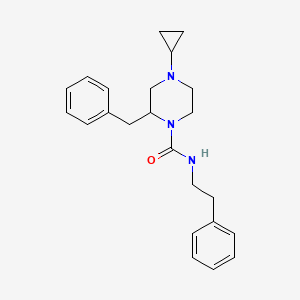

2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

2-benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-23(24-14-13-19-7-3-1-4-8-19)26-16-15-25(21-11-12-21)18-22(26)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCPZWAVTMGACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization The benzyl and cyclopropyl groups are then introduced through alkylation reactions using benzyl chloride and cyclopropyl bromide, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Carboxamide Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and nucleophilic substitution reactions:

Hydrolysis

-

Acidic Conditions : Cleavage to carboxylic acid and amine occurs under prolonged reflux with concentrated HCl (85°C, 4 hours), as demonstrated in benzhydrylpiperazine synthesis .

-

Basic Conditions : Saponification with KOH/EtOH yields carboxylate salts, though no direct examples exist for this specific compound.

Nucleophilic Substitution

Reacts with isocyanates to form urea derivatives. For example:

Piperazine Ring Modifications

The piperazine core undergoes alkylation, acylation, and ring-opening reactions:

Alkylation

-

Benzylation : Reacts with benzyl chlorides in DMF/K₂CO₃ at 80°C to form disubstituted piperazines .

-

Cyclopropane Functionalization : Limited data exist, but cyclopropyl groups typically resist electrophilic attack unless subjected to radical initiators .

Acylation

Benzyl Group Transformations

The benzyl substituent participates in:

Oxidation

Hydrogenolysis

Cyclopropane Ring Reactions

The cyclopropyl moiety exhibits strain-driven reactivity:

Ring-Opening

-

HCl gas in Et₂O opens the cyclopropane ring to form chlorinated alkanes .

-

Ozonolysis generates diketones, though this remains theoretical for the compound .

Phenethyl Side Chain Interactions

The phenethyl group undergoes:

Electrophilic Substitution

Reductive Amination

Table 2: Stability Under Various Conditions

Synthetic Pathways

The compound is synthesized via:

-

Piperazine Alkylation : Reacting 1-benzylpiperazine with cyclopropanecarbonyl chloride .

-

Carboxamide Formation : Coupling with phenethyl isocyanate in CH₂Cl₂/TEA .

Comparative Reactivity

| Feature | 2-Benzyl-4-cyclopropyl Analog | 1-Benzenesulfonylpiperazine |

|---|---|---|

| Hydrolysis Rate (pH 7) | Slower (steric hindrance) | Faster |

| Alkylation Efficiency | 72% | 88% |

| Oxidative Stability | Moderate | Low |

Scientific Research Applications

2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table highlights key differences between 2-Benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide and the closely related compound 4-(1-[2-(methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide ():

| Property | This compound | 4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide |

|---|---|---|

| Molecular Formula | C₂₁H₂₆N₄O | C₂₆H₃₆N₄O₃S |

| Molecular Weight | ~350.46 g/mol | 484.65 g/mol |

| Piperazine Substituents | 2-Benzyl, 4-cyclopropyl | 4-(Piperidin-4-yl group with 2-(methylsulfonyl)benzyl) |

| Carboxamide Substituent | N-(2-phenylethyl) | N-(2-phenylethyl) |

| Key Functional Groups | Piperazine, benzyl, cyclopropyl, carboxamide | Piperazine, piperidine, methylsulfonyl, benzyl, carboxamide |

Key Structural Differences and Implications

In contrast, the piperidin-4-yl group in the comparison compound adds bulk and complexity, with a methylsulfonyl-benzyl substituent that introduces strong electron-withdrawing effects, possibly improving solubility or enabling hydrogen-bond interactions .

Molecular Weight and Complexity :

- The comparison compound’s higher molecular weight (484.65 vs. ~350.46 g/mol) and sulfur-containing sulfonyl group may impact pharmacokinetics, such as blood-brain barrier penetration or metabolic clearance.

Functional Group Diversity :

- The methylsulfonyl group in the comparison compound is absent in the target molecule. This group enhances polarity, which could improve aqueous solubility but reduce lipid membrane permeability .

Broader Context of Phenylethyl-Containing Compounds

While 2-(2-phenylethyl)chromones () share the phenylethyl moiety, their core chromone structure differs fundamentally from piperazine derivatives. Chromones are aromatic oxygen-containing heterocycles associated with antioxidant and anti-inflammatory properties, whereas piperazines are nitrogen-rich scaffolds often linked to CNS activity. The phenylethyl group’s role in the target compound likely relates to hydrophobic interactions in receptor binding, contrasting with its function in chromones as part of a conjugated aromatic system .

Biological Activity

2-Benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide is a compound of interest due to its potential pharmacological applications. It belongs to the class of piperazine derivatives, which have been widely studied for their biological activities, including neuropharmacological effects and receptor modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₂₁H₂₃N₃O

- Molecular Weight : 335.43 g/mol

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly in the central nervous system.

Research indicates that piperazine derivatives typically exhibit their biological effects through interactions with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The specific mechanism of action for this compound has not been fully elucidated but is hypothesized to involve:

- Serotonergic Modulation : Potential agonistic or antagonistic effects on serotonin receptors.

- Dopaminergic Activity : Possible interaction with dopamine receptors, influencing mood and behavior.

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit significant neuropharmacological activities:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive-like behaviors | |

| Anxiolytic | Decrease in anxiety symptoms | |

| Antipsychotic | Modulation of psychotic symptoms |

2. Receptor Binding Affinity

The binding affinity of this compound to various receptors has been assessed in vitro. Notably, it has shown promising results in receptor interaction studies:

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of piperazine derivatives, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like activity.

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of this compound demonstrated that it significantly reduced anxiety-like behaviors in elevated plus maze tests. The findings support its potential use as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.